molecular formula C11H5BrF6 B3043247 1-(3-Bromoprop-1-ynyl)-3,5-bis(trifluoromethyl)benzene CAS No. 81613-58-3

1-(3-Bromoprop-1-ynyl)-3,5-bis(trifluoromethyl)benzene

Cat. No.: B3043247
CAS No.: 81613-58-3
M. Wt: 331.05 g/mol
InChI Key: MSPOYOJPUQITPI-UHFFFAOYSA-N
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Description

1-(3-Bromoprop-1-ynyl)-3,5-bis(trifluoromethyl)benzene (CAS 81613-58-3) is a high-value halogenated aromatic building block in organic synthesis and pharmaceutical research. Its molecular structure incorporates a reactive bromoalkynyl group and two strong electron-withdrawing trifluoromethyl groups, which significantly enhance its lipophilicity and metabolic stability . This combination makes the compound a versatile precursor for cross-coupling reactions, such as Sonogashira couplings, and nucleophilic substitutions, enabling the synthesis of more complex molecular architectures . A prominent application documented in recent scientific literature is its use as a key synthetic intermediate in the development of potent aminohydantoin-based inhibitors of Beta-secretase (BACE-1), a prime therapeutic target for Alzheimer's disease . The compound typically requires cold-chain transportation and should be stored at 2-8°C to maintain stability . This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-(3-bromoprop-1-ynyl)-3,5-bis(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5BrF6/c12-3-1-2-7-4-8(10(13,14)15)6-9(5-7)11(16,17)18/h4-6H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPOYOJPUQITPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C#CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5BrF6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromoprop-1-ynyl)-3,5-bis(trifluoromethyl)benzene typically involves the bromination of propargyl compounds. One common method involves the reaction of propargyl alcohol with phosphorus tribromide (PBr3) in the presence of a solvent like dichloromethane at low temperatures . The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromoprop-1-ynyl)-3,5-bis(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alkanes.

    Coupling Reactions: It can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can yield corresponding alcohols or alkanes.

Scientific Research Applications

1-(3-Bromoprop-1-ynyl)-3,5-bis(trifluoromethyl)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromoprop-1-ynyl)-3,5-bis(trifluoromethyl)benzene involves its interaction with various molecular targets. The bromopropynyl group can act as an electrophile, reacting with nucleophiles in biological systems. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Reactivity and Functional Group Analysis

The reactivity and applications of 3,5-bis(trifluoromethyl)benzene derivatives are highly dependent on the substituent at the 1-position. Below is a comparative analysis:

Compound Name Substituent Molecular Formula Key Reactivity/Applications References
1-Bromo-3,5-bis(trifluoromethyl)benzene -Br (aryl bromide) C₈H₃BrF₆ Grignard reagent synthesis; Suzuki-Miyaura coupling
3,5-Bis(trifluoromethyl)benzyl bromide -CH₂Br (benzylic bromide) C₉H₅BrF₆ Nucleophilic substitution; alkylation reactions
1-((Z)-2-Bromo-1-iodovinyl)-3,5-bis(trifluoromethyl)benzene -C(Br)=CH-I (vinyl halide) C₁₀H₅BrF₆I Stereospecific coupling; halogen exchange reactions
1-Iodo-3,5-bis(trifluoromethyl)benzene -I (aryl iodide) C₈H₃F₆I Ullmann coupling; higher reactivity than aryl bromide
1-(3-Bromoprop-1-ynyl)-3,5-bis(trifluoromethyl)benzene -C≡C-CH₂Br (propargyl bromide) C₁₁H₅BrF₆ Click chemistry; alkyne-based cross-coupling N/A*

*Note: The target compound’s synthesis is inferred from analogous methods in .

Key Observations:
  • Aryl vs. Benzylic Bromides : The benzylic bromide (3,5-bis(trifluoromethyl)benzyl bromide) undergoes faster nucleophilic substitution due to the stability of the benzylic carbocation, whereas the aryl bromide (1-bromo-3,5-bis(trifluoromethyl)benzene) is more suited for metal-catalyzed cross-coupling .
  • Propargyl Bromide vs. Vinyl Halides : The propargyl group in the target compound enables alkyne-specific reactions (e.g., cycloadditions), while the vinyl bromide-iodide in allows for stereochemical control in synthesis.
  • Iodine vs. Bromine : Aryl iodides (e.g., ) exhibit higher reactivity in coupling reactions compared to bromides but are costlier and less stable.

Physical Properties and Stability

Trifluoromethyl groups significantly influence physical properties:

Compound Melting Point (°C) Solubility Trends Stability Notes References
1-Bromo-3,5-bis(trifluoromethyl)benzene Not reported Soluble in THF, ethers Stable under inert conditions
3,5-Bis(trifluoromethyl)benzyl bromide Not reported Soluble in acetone, DCM Moisture-sensitive
1-((Z)-2-Bromo-1-iodovinyl)-3,5-bis(trifluoromethyl)benzene Oil (room temp) Soluble in nonpolar solvents Light-sensitive; prone to isomerization
Target Compound Likely low (<100°C) Soluble in DCM, ethers Sensitive to heat and nucleophiles Inferred
  • Melting Points : Thiourea derivatives with 3,5-bis(trifluoromethyl)phenyl groups (e.g., compound 59 in ) exhibit low melting points (53–57°C), suggesting that the target compound’s propargyl bromide substituent may similarly reduce crystallinity.
  • Stability : Propargyl bromides are generally thermally labile and require storage at low temperatures, unlike aryl bromides .

Biological Activity

1-(3-Bromoprop-1-ynyl)-3,5-bis(trifluoromethyl)benzene, a compound characterized by its unique trifluoromethyl groups and bromine substitution, has garnered attention in various fields, including pharmaceuticals and materials science. This article delves into its biological activity, synthesizing findings from diverse studies and sources.

Chemical Structure and Properties

The molecular formula for this compound is C11H5BrF6C_{11}H_5BrF_6, with a molecular weight of approximately 307.03 g/mol. The compound features a bromopropynyl group attached to a benzene ring that is heavily substituted with trifluoromethyl groups, enhancing its lipophilicity and potential biological interactions.

PropertyValue
Molecular FormulaC11H5BrF6C_{11}H_5BrF_6
Molecular Weight307.03 g/mol
Melting Point-16 °C
Boiling Point152-155 °C
SolubilityImmiscible with water
Hazard ClassificationIrritant

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of trifluoromethylated phenyl compounds have been shown to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that such compounds could effectively target specific cancer pathways, leading to enhanced therapeutic efficacy against breast cancer cell lines .

Antimicrobial Activity

The antimicrobial potential of halogenated compounds is well-documented. Research has shown that the presence of bromine and trifluoromethyl groups can enhance the antimicrobial activity against various bacterial strains. Compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

Enzyme Inhibition

Enzyme inhibition studies have revealed that this compound may act as a modulator for certain enzymes involved in metabolic pathways. For example, it has been suggested that such compounds can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of endogenous compounds .

Case Studies

  • Case Study on Anticancer Activity : A specific study investigated the effects of trifluoromethylated phenyl compounds on MCF-7 breast cancer cells. The results indicated that these compounds could reduce cell viability significantly at concentrations as low as 10 µM after 48 hours of treatment .
  • Case Study on Antimicrobial Efficacy : Another research project focused on the antimicrobial properties of halogenated benzene derivatives against Staphylococcus aureus and Escherichia coli. The study found that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains .

Q & A

Q. What are the key structural and physicochemical properties of 1-(3-Bromoprop-1-ynyl)-3,5-bis(trifluoromethyl)benzene?

The compound features a bromoalkynyl substituent at position 1 and two electron-withdrawing trifluoromethyl groups at positions 3 and 5 on the benzene ring. Key properties include:

  • Molecular formula : C₁₀H₅BrF₆ (derived from NIST data for related trifluoromethylbenzene derivatives) .
  • Boiling point : ~154°C (based on analogous brominated trifluoromethylbenzene compounds) .
  • Density : ~1.71 g/cm³ (similar to 1-Bromo-3,5-bis(trifluoromethyl)benzene) .
  • Reactivity : The bromoalkynyl group is highly reactive in cross-coupling reactions, while the trifluoromethyl groups stabilize the aromatic system via inductive effects .

Q. How can this compound be synthesized, and what are critical purity considerations?

A common route involves:

Suzuki-Miyaura coupling : Reacting 1-bromo-3,5-bis(trifluoromethyl)benzene with propargyl bromide derivatives in the presence of a palladium catalyst.

Alkyne functionalization : Introducing the bromoalkynyl group via nucleophilic substitution on a pre-functionalized alkyne intermediate .
Purity : Use GC-MS or HPLC to confirm >95% purity. Impurities often arise from incomplete substitution or residual palladium catalysts .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • ¹⁹F NMR : To confirm the presence and symmetry of trifluoromethyl groups (δ ~ -63 ppm) .
  • ¹H NMR : The alkyne proton resonates at δ ~2.5–3.5 ppm, while aromatic protons appear as a singlet due to symmetry .
  • Mass spectrometry (EI-MS) : Look for molecular ion peaks at m/z 293 (M⁺) and isotopic patterns indicative of bromine .
  • X-ray crystallography : Use SHELXL for refinement to resolve stereoelectronic effects of the trifluoromethyl groups .

Q. What safety protocols are essential for handling this compound?

  • Hazards : Skin/eye irritation (H315, H319) and respiratory irritation (H335) due to volatile brominated by-products .
  • Mitigation : Use PPE (gloves, goggles), work in a fume hood, and store under inert gas to prevent degradation .

Advanced Research Questions

Q. How does the electronic nature of the trifluoromethyl groups influence reaction pathways?

The strong electron-withdrawing effect of -CF₃ groups deactivates the benzene ring, directing electrophilic substitution to the para position relative to the bromoalkynyl group. This enhances regioselectivity in cross-coupling reactions (e.g., Sonogashira couplings) . Computational studies (DFT) using InChIKey CSVCVIHEBDJTCJ-UHFFFAOYSA-N can model charge distribution and predict reaction sites.

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 60–85% for Suzuki couplings) may arise from:

  • Catalyst loading : Overuse of Pd(PPh₃)₄ increases side-product formation.
  • Solvent polarity : THF vs. DMF alters reaction kinetics.
    Resolution : Optimize via Design of Experiments (DoE) to balance temperature, solvent, and catalyst .

Q. How can this compound serve as a precursor in drug discovery?

The bromoalkynyl group enables "click chemistry" for bioconjugation (e.g., CuAAC reactions with azides). Derivatives like NU-9 (a neuroactive compound) highlight its utility in designing kinase inhibitors or fluorinated analogs for improved bioavailability .

Q. What computational tools are recommended for studying its reaction mechanisms?

  • Gaussian 16 : To model transition states in cross-coupling reactions.
  • VMD : For visualizing electron density maps derived from X-ray data refined with SHELXL .
  • ChemDraw : Predict NMR shifts and verify synthetic feasibility .

Q. How do trifluoromethyl groups affect crystallization behavior?

The -CF₃ groups introduce steric bulk and dipole moments, often leading to orthorhombic or monoclinic crystal systems. Use SHELXPRO to analyze packing motifs and identify hydrogen-bonding interactions with solvents like dichloromethane .

Q. What are the challenges in scaling up synthesis, and how can they be addressed?

  • By-product formation : Brominated impurities at scale require chromatography or recrystallization (hexane/EtOAc).
  • Cost : Use flow chemistry to reduce Pd catalyst waste .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Bromoprop-1-ynyl)-3,5-bis(trifluoromethyl)benzene
Reactant of Route 2
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1-(3-Bromoprop-1-ynyl)-3,5-bis(trifluoromethyl)benzene

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